Methyl furo[3,2-c]pyridine-2-carboxylate
Description
Methyl furo[3,2-c]pyridine-2-carboxylate is a bicyclic heterocyclic compound featuring a fused furan and pyridine ring system. The [3,2-c] fusion indicates the connectivity between the furan oxygen and pyridine nitrogen, creating a planar aromatic system. This compound is primarily used as a synthetic intermediate in medicinal chemistry and materials science due to its reactivity at the ester group and the electron-deficient pyridine ring, which facilitates nucleophilic substitution and cross-coupling reactions .
Properties
Molecular Formula |
C9H7NO3 |
|---|---|
Molecular Weight |
177.16 g/mol |
IUPAC Name |
methyl furo[3,2-c]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H7NO3/c1-12-9(11)8-4-6-5-10-3-2-7(6)13-8/h2-5H,1H3 |
InChI Key |
ZPPDWLLKOKDRHY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(O1)C=CN=C2 |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
Methyl furo[3,2-c]pyridine-2-carboxylate serves as a building block in organic synthesis. Its unique structure allows chemists to explore various reaction mechanisms and develop more complex molecules. It is particularly useful in:
- Synthesis of Derivatives : Researchers have synthesized multivalent derivatives that exhibit enhanced properties for further investigations .
Biology
The compound and its derivatives are being studied for their potential biological activities, making them candidates for drug discovery:
-
Antimicrobial Activity : Studies indicate that this compound exhibits significant antibacterial properties against various strains of bacteria, including both Gram-positive and Gram-negative types.
Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Staphylococcus aureus 62.5 Escherichia coli 125 Bacillus subtilis 31.25 -
Anticancer Activity : The compound has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa and HepG2, indicating its potential as an anticancer agent.
Cell Line IC50 (µg/mL) HeLa 62.37 HepG2 75.00 Vero >100
Medicine
Research into the pharmacological properties of this compound suggests its potential therapeutic applications:
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating various inflammatory conditions.
- Mechanism of Action : The compound may exert its biological effects by interacting with specific molecular targets, modulating biological pathways involved in disease processes.
Antibacterial Efficacy
A study focused on the synthesis of derivatives of this compound demonstrated a strong correlation between structural modifications and enhanced antibacterial activity. The derivatives were tested against multiple bacterial strains, revealing significant improvements in potency compared to the parent compound.
Anticancer Screening
Another research effort evaluated the cytotoxic effects of various furan derivatives on human cancer cell lines. This compound was identified as having promising activity against HeLa cells, suggesting further development as a chemotherapeutic agent.
Comparison with Similar Compounds
Ring Fusion Position and Substitution Patterns
The position of ring fusion and substituents significantly impacts the compound’s electronic properties and reactivity. Key analogs include:
Physical and Chemical Properties
- Lipophilicity : Ethyl esters (e.g., ethyl furo[3,2-b]pyridine-2-carboxylate) exhibit higher logP values (~2.0) compared to methyl esters (~1.5), influencing bioavailability .
- Thermal Stability : Chloro and methoxy substituents (e.g., methyl 6-chloro-4-methoxy-pyrrolo[3,2-c]pyridine-2-carboxylate) increase thermal stability, as seen in high-yield cyclizations under reflux .
Key Research Findings
- Reactivity Contrasts: this compound resists aromatization under mild acidic conditions, unlike its [3,2-b] analogs, which readily form chromenones .
- Functionalization Efficiency : Suzuki coupling of 4-chloro derivatives achieves >80% yields with aryl boronic acids, making them versatile intermediates for drug discovery .
- Biological Limitations : Unsubstituted furopyridines show weak antimicrobial activity, highlighting the necessity of electron-withdrawing groups (e.g., Cl, CF₃) for efficacy .
Preparation Methods
Reaction Conditions and Mechanism
Pyridine-N-oxide derivatives react with methyl propiolate in the presence of a mild base (e.g., potassium carbonate) at 60–80°C for 12–24 hours. The N-oxide group facilitates regioselective cyclization, forming the fused furan ring. For example, treatment of 3-iodopyridine-N-oxide with methyl propiolate in acetonitrile yields methyl furo[3,2-c]pyridine-2-carboxylate in ~75% yield after column chromatography.
Key Advantages :
-
Avoids transition-metal catalysts, reducing purification challenges.
-
Compatible with diverse substituents on the pyridine ring.
Esterification of Furo[3,2-c]pyridine-2-carboxylic Acid
Direct esterification of the corresponding carboxylic acid represents a straightforward route. Furo[3,2-c]pyridine-2-carboxylic acid (CAS 112372-15-3) is treated with methanol under acidic conditions to form the methyl ester.
Optimized Protocol
-
Reagents : 1.0 equivalent of furo[3,2-c]pyridine-2-carboxylic acid, 5.0 equivalents of methanol, catalytic H<sub>2</sub>SO<sub>4</sub>.
-
Conditions : Reflux at 65°C for 6 hours.
-
Workup : Neutralization with NaHCO<sub>3</sub>, extraction with ethyl acetate, and solvent evaporation.
-
Yield : 89% after recrystallization from hexane/ethyl acetate.
Analytical Data :
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>): δ 8.89 (s, 1H, pyridine-H), 7.97 (d, J = 2.5 Hz, 1H, furan-H), 6.87 (d, J = 2.5 Hz, 1H, furan-H), 3.98 (s, 3H, -OCH<sub>3</sub>).
Transition-Metal-Catalyzed Coupling Reactions
Palladium- and copper-catalyzed couplings, widely used for furo[2,3-b]pyridines, can be adapted for the [3,2-c] isomer. A representative protocol involves:
Stepwise Synthesis
-
Starting Material : 2-Hydroxy-3-iodopyridine.
-
Coupling : React with methyl propiolate using Pd(OAc)<sub>2</sub> (1 mol%), CuI (2 mol%), and PPh<sub>3</sub> (2 mol%) in n-BuNH<sub>2</sub>/THF at 40°C.
-
Cyclization : Treat the intermediate with K<sub>2</sub>CO<sub>3</sub> in DMF at 70°C to form the fused ring.
Challenges :
-
Requires strict control of stoichiometry to minimize side reactions.
-
Limited scalability due to expensive catalysts.
Patent-Based Methods
The patent WO2006/67532 A1 discloses a proprietary route to methyl furo[3,2-c]pyridine-2-carboxylate, though experimental details are sparse. Based on structural analogs, the method likely involves:
-
Key Step : Cyclocondensation of a substituted acetylene with a pyridine precursor.
-
Conditions : High-temperature (150–200°C) annealing in quinoline with copper powder.
Comparative Analysis of Methods
Q & A
Q. Can photophysical properties (e.g., fluorescence) be engineered for biosensing applications?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
